N-Boc-(+/-)-顺-5-甲酰基环戊-2-烯基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine” is a compound that involves a tert-butoxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A variety of methods have been developed for the N-Boc protection of amines, including the use of catalysts and solvent-free conditions .Molecular Structure Analysis

The Boc group in the compound contributes to its molecular structure. The Boc-N bond lengths are longer than in Boc-alanine and Boc-distances and bond angles deviate significantly from the normal tetrahedral values, indicating strong Boc/Boc electronic and steric interactions .Chemical Reactions Analysis

Boc-protected amines are unreactive to most bases and nucleophiles . This allows for certain subsequent transformations to occur that would be incompatible with the amine functional group . The Boc group can later be removed from the amine using moderately strong acids .科学研究应用

化学选择性N-叔丁氧羰基化

研究表明,对胺类化合物进行化学选择性N-叔丁氧羰基化是可能的,包括N-Boc-(+/-)-顺-5-甲酰基环戊-2-烯基胺,而不会生成异氰酸酯、尿素、N,N-二叔丁氧羰基和O/S-叔丁氧羰基等副产物。这一过程对于获得手性胺、氨基酸酯和β-氨基醇的纯净N-叔丁氧羰基衍生物至关重要,这对于生产纯净化合物以供进一步研究和应用(Chankeshwara & Chakraborti, 2006)具有重要意义。

亲电氨基化

研究了N-Boc-O-对甲苯磺酰羟胺作为高效的NH-Boc转移试剂在亲电氨基化过程中的应用。这种方法有助于合成端基叔丁氧羰基(Boc)保护的肼基酸,对于修饰肽和生物活性杂环衍生物(Baburaj & Thambidurai, 2012)非常有用。

绿色合成方法

已经进行了更环保的合成方法的研究,例如使用固体酸性纳米催化剂进行高效快速的胺类化合物N-Boc保护(Veisi et al., 2016)。此外,使用磺酸作为催化剂的无溶剂方法也被探索,因其简单性和环境效益(Upadhyaya et al., 2007)。

选择性去保护技术

发展选择性去保护方法在合成化学中至关重要。例如,报道了在回流甲苯中使用硅胶进行N-Boc基去保护的新方法,提供了一种简单方便且收率高的途径(Min, 2007)。

安全和危害

Safety data sheets for similar Boc-protected compounds suggest that they can cause skin and eye irritation, and may be harmful if swallowed . They may also cause respiratory irritation . It’s important to handle these compounds with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

未来方向

The use of Boc-protected amines in organic synthesis continues to be a significant area of research. Future directions could include the development of more efficient and sustainable methods for N-Boc protection and deprotection . The use of Boc-protected amines in the synthesis of complex polyfunctional molecules and in peptide chemistry is also an important area of ongoing research .

属性

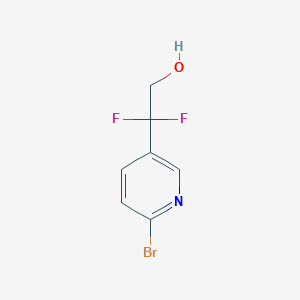

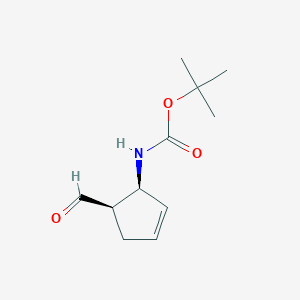

IUPAC Name |

tert-butyl N-[(1S,5R)-5-formylcyclopent-2-en-1-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h4,6-9H,5H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWCPSQTLJYIBQ-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C=CCC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C=CC[C@H]1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-N-[2-[2-(1-methylbenzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2477572.png)

![1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2477574.png)

![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2477575.png)

![Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B2477576.png)

![3-[(2-methylbenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2477584.png)

![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)